(3-(Methylthio)pyrazin-2-yl)methanamine
Description
Properties
IUPAC Name |
(3-methylsulfanylpyrazin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQDYVYWLJTEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Notes & Protocols: (3-(Methylthio)pyrazin-2-yl)methanamine as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable feature in modern drug design.[1][3] Compounds incorporating this heterocycle exhibit a vast range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][3]
Within this important class of compounds, (3-(Methylthio)pyrazin-2-yl)methanamine emerges as a particularly valuable and versatile building block. Its structure presents two key reactive handles for synthetic chemists:
-
A primary aminomethyl group (-CH₂NH₂) at the 2-position, which serves as a potent nucleophile, ideal for constructing carbon-nitrogen bonds through well-established reactions.
-
A methylthio group (-SCH₃) at the 3-position, which modulates the electronic character of the pyrazine ring and can serve as a point for further functionalization or as a critical interaction point with biological targets.
This guide provides researchers, scientists, and drug development professionals with an in-depth look at the applications of (3-(Methylthio)pyrazin-2-yl)methanamine, complete with detailed protocols and expert insights into its use in key synthetic transformations.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is fundamental to its successful application.
| Property | Value |
| IUPAC Name | (3-(Methylthio)pyrazin-2-yl)methanamine |
| Molecular Formula | C₆H₉N₃S |
| Molecular Weight | 155.22 g/mol |
| Appearance | Typically a liquid or low-melting solid |
| Boiling Point | Data not widely available; likely high due to polarity |
| CAS Number | 116234-37-6 |
Storage and Handling:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
As a primary amine, it is basic and can be corrosive. It may cause skin and eye irritation or burns upon contact.
-
Always handle this reagent in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Core Application I: Amide Bond Formation
The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry, serving as the linchpin in peptides and a vast array of blockbuster drugs.[5][6] The primary amine of (3-(Methylthio)pyrazin-2-yl)methanamine makes it an excellent nucleophilic partner for coupling with carboxylic acids.
Expertise & Rationale
Direct condensation of a carboxylic acid and an amine to form an amide requires extremely high temperatures (>200 °C), conditions that are incompatible with most functionalized molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) and HOBt (Hydroxybenzotriazole) are highly efficient for this purpose, enabling the reaction to proceed under mild conditions with high yields and minimal side products.[6][7] The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the acidic byproducts formed during the reaction, ensuring the amine partner remains deprotonated and maximally nucleophilic.[6]
Workflow for Amide Coupling
Detailed Protocol: HATU-Mediated Amide Coupling
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).
-
Activation: To the stirred solution, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 15 minutes. A color change may be observed as the active ester is formed.
-
Amine Addition: Add a solution of (3-(Methylthio)pyrazin-2-yl)methanamine (1.05 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (carboxylic acid) is consumed (typically 2-16 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and acidic byproducts), water, and finally, saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Core Application II: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, providing a robust method for forming secondary or tertiary amines from primary amines and carbonyl compounds (aldehydes or ketones).[8][9][10] This one-pot procedure is highly efficient and avoids the over-alkylation problems often associated with direct alkylation of amines using alkyl halides.[11]
Expertise & Rationale
The reaction proceeds via a two-step mechanism within a single pot.[8][12] First, the primary amine of our building block reacts with the carbonyl compound under weakly acidic conditions to form an intermediate imine (or iminium ion). This step is reversible. Second, a mild and selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to the corresponding C-N single bond of the final amine product.
The choice of reducing agent is critical for success. Strong reducing agents like LiAlH₄ would reduce the starting carbonyl before it has a chance to form the imine. Milder reagents like Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) are ideal because they are slow to react with aldehydes and ketones but rapidly reduce the more electrophilic iminium ion intermediate.[9][11] NaBH(OAc)₃ is often preferred due to the lower toxicity compared to cyanide-based reagents and its effectiveness under neutral or mildly acidic conditions without requiring strict pH control.[11]
Workflow for Reductive Amination
Detailed Protocol: NaBH(OAc)₃-Mediated Reductive Amination
-
Reagent Preparation: To a round-bottom flask, add (3-(Methylthio)pyrazin-2-yl)methanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq). Dissolve them in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M).
-
Imine Formation (in situ): Add a small amount of acetic acid (0.1-0.2 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture portion-wise to control any potential effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4 to 24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the desired secondary amine.
Application in Medicinal Chemistry: Scaffolding for Kinase Inhibitors
The pyrazine core is a well-established scaffold in the design of kinase inhibitors, a critical class of drugs for cancer therapy.[4][13][14] Kinase inhibitors often bind to the ATP-binding pocket of the enzyme, and the nitrogen atoms of the pyrazine ring can form key hydrogen bond interactions with the hinge region of the kinase.[4]
(3-(Methylthio)pyrazin-2-yl)methanamine is an ideal starting point for generating libraries of potential kinase inhibitors. The aminomethyl group can be elaborated into various side chains designed to target specific pockets within the kinase active site, while the methylthio-pyrazine core serves as the hinge-binding element.
Conclusion
(3-(Methylthio)pyrazin-2-yl)methanamine is a high-value building block for organic synthesis and medicinal chemistry. Its dual functionality allows for straightforward incorporation into target molecules via robust and well-understood synthetic methods like amide coupling and reductive amination. The protocols and insights provided herein demonstrate its utility and should empower researchers to leverage this versatile reagent in the creation of novel chemical entities for drug discovery and beyond.
References
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PMC.
- Recent advances in the therapeutic applic
- Pharmacological activity and mechanism of pyrazines. (2023).
- Reductive amin
- A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib.
- Application Note – Reductive Amin
- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(4), 834-40.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Reductive Amin
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and p
- The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. (2009).
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in W
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Coupling Reagents in Amide Synthesis. (2011). Scribd.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
- 7. scribd.com [scribd.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jocpr.com [jocpr.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 13. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hammer.purdue.edu [hammer.purdue.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of (3-(Methylthio)pyrazin-2-yl)methanamine
Topic: Purification & Handling of (3-(Methylthio)pyrazin-2-yl)methanamine CAS: 1353987-10-6 (and related derivatives) Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists
Introduction: The "Double Trouble" Motif
You are likely here because you are struggling to isolate (3-(Methylthio)pyrazin-2-yl)methanamine . This building block presents a classic "double trouble" scenario in medicinal chemistry:
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The Primary Amine: Causes severe tailing on silica and high water solubility.
-
The Methylthio Group: A "soft" nucleophile prone to oxidation (to sulfoxides/sulfones) and a potent catalyst poison.
This guide moves beyond standard protocols to address the specific physiochemical conflicts of this pyrazine derivative.
Module 1: Chromatography Troubleshooting
Q: My compound streaks/tails on silica gel, even with Methanol. How do I fix the peak shape?
A: The tailing is caused by the interaction between the basic primary amine and the acidic silanols on the silica surface. Methanol alone is insufficient to suppress this ionization.
The Fix: The "Amine Modifier" Protocol You must basify your mobile phase to deprotonate the silanols or block them.
-
Standard: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your DCM/MeOH system.
-
Advanced (DCM-Free): If avoiding chlorinated solvents, use EtOAc/EtOH (3:1) with 2% TEA .
Visualization: Mobile Phase Selection Logic
Figure 1: Decision matrix for selecting the optimal chromatography conditions based on solubility and tailing severity.
Module 2: Handling the Methylthio Group (Oxidation & Catalysis)
Q: I reduced the nitrile precursor, but the reaction stalled or yielded a complex mixture. Why?
A: If you attempted catalytic hydrogenation (Pd/C, Raney Ni) on 3-(methylthio)pyrazine-2-carbonitrile , the sulfur atom likely poisoned the catalyst. Sulfur binds irreversibly to Pd/Pt active sites.
The Fix: Switch Reduction Methods Do not use heterogeneous transition metal catalysts.
-
Chemical Reduction: Use Borane-THF (BH₃[1]·THF) or LiAlH₄ . These are insensitive to sulfur poisoning.
-
Workup Caution: When quenching Borane with acid (HCl), ensure you do not heat excessively, as the methylthio group can hydrolyze or displace under harsh acidic reflux.
Q: My product is turning yellow/orange upon storage. Is it decomposing?
A: Yes. The "yellowing" is typically due to N-oxidation of the pyrazine nitrogen or S-oxidation to the sulfoxide. Pyrazines are electron-deficient, but the amino-methyl group pushes electron density, making the ring nitrogens susceptible to air oxidation.
Stability Protocol:
-
Storage: Store as the HCl or Dihydrochloride salt . The protonated amine and pyrazine ring are significantly more resistant to oxidation.
-
Atmosphere: Flush vials with Argon. Nitrogen is acceptable, but Argon is heavier and provides a better blanket for liquids/oils.
Module 3: Isolation & Salt Formation
Q: The free base is a water-soluble oil. How do I isolate it as a solid?
A: Aminomethyl pyrazines are notoriously difficult to extract from water (high
The Protocol: "Non-Aqueous" Salt Formation Avoid aqueous workups if possible. If you must extract, use n-Butanol or DCM/Isopropanol (3:1) .
Step-by-Step Salt Precipitation:
-
Dissolve the crude oil in a minimum amount of dry Ethanol or Diethyl Ether .
-
Cool to 0°C in an ice bath.
-
Dropwise add 1.25 equivalents of HCl (4M in Dioxane) . Do not use aqueous HCl.
-
A precipitate should form immediately.
-
Trituration: If it oils out, decant the solvent and triturate (grind) the oil with fresh Diethyl Ether or Pentane until it solidifies.
Quantitative Data: Solvent Compatibility for Salt Formation
| Solvent System | Solubility of Free Base | Solubility of HCl Salt | Outcome |
| Diethyl Ether | Moderate | Insoluble | Excellent (Precipitates) |
| Ethanol | High | Moderate | Poor (Risk of dissolution) |
| DCM | High | Low | Good (May need evaporation) |
| Water | High | High | Avoid (Cannot isolate) |
Module 4: Scavenging Impurities
Q: I have a persistent impurity at roughly the same Rf. What is it?
A: Common impurities in this synthesis include:
-
Dimerization: Two amine molecules condensing (secondary amine formation).
-
Hydrolysis: The nitrile precursor hydrolyzing to the amide or acid (Pyrazine-2-carboxamide).
Workflow: The SCX "Catch and Release" Strong Cation Exchange (SCX) cartridges are the gold standard for purifying this compound without distillation.
SCX Protocol:
-
Load: Dissolve crude mixture in MeOH. Load onto SCX cartridge.
-
Wash: Flush with MeOH (removes non-basic impurities like amides, sulfoxides, and starting nitriles).
-
Elute: Flush with 2M NH₃ in MeOH . The basic ammonia displaces your amine product.
-
Concentrate: Evaporate the ammonia/MeOH to yield the pure free base.
Visualization: SCX Purification Workflow
Figure 2: "Catch and Release" purification strategy to separate the basic amine from non-basic impurities.
References
-
Synthesis of Pyrazine Amines
-
Handling Methylthio Groups
-
Safety and Handling of 2-Methyl-3-(methylthio)pyrazine. (2026).[4] NBInno Guide. Details the oxidation sensitivity of methylthio-pyrazines.
-
-
Nitrile Reduction Methodologies
-
Chromatography of Polar Amines
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 6. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay (CETSA) for (3-(Methylthio)pyrazin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Target Engagement in Drug Discovery
In the intricate process of drug discovery, a molecule's therapeutic efficacy is fundamentally linked to its ability to physically interact with its intended biological target. This interaction, termed "target engagement," is the foundational event that initiates a cascade of downstream pharmacological effects. Without direct and verifiable evidence of a compound binding to its target within a biologically relevant system, it is impossible to confidently attribute a desired cellular or physiological response to a specific mechanism of action.[1] Consequently, robust and reliable methods for quantifying target engagement are critical for validating drug candidates, optimizing lead compounds, and reducing the high attrition rates that plague clinical trials.[2]
This guide provides a comprehensive analysis of the Cellular Thermal Shift Assay (CETSA), a powerful biophysical method for directly measuring drug-target interactions in their native cellular environment.[3][4] We will delve into the principles, protocols, and comparative advantages of CETSA, using the small molecule (3-(Methylthio)pyrazin-2-yl)methanamine as a representative case study for its application. Furthermore, we will objectively compare CETSA with other widely used target engagement assays, providing the experimental context and data-driven insights necessary for researchers to make informed decisions in their drug development programs.
The Cellular Thermal Shift Assay (CETSA): Principle and Practice
First introduced in 2013, CETSA is founded on a key biophysical principle: the binding of a ligand, such as a small molecule drug, to its protein target generally increases the protein's thermal stability.[5][6][7] When subjected to heat, proteins unfold and aggregate out of solution. A ligand-bound protein, being more stable, will require a higher temperature to denature. CETSA measures this ligand-induced thermal stabilization, providing direct evidence of target engagement within the complex milieu of an intact cell or tissue.[4][7][8]
The CETSA Workflow: A Step-by-Step Protocol
The successful implementation of CETSA requires careful optimization at each stage. The following protocol outlines a standard workflow for assessing the target engagement of a compound like (3-(Methylthio)pyrazin-2-yl)methanamine.
Caption: General workflow of a Cellular Thermal Shift Assay experiment.
Detailed Experimental Protocol:
-
Cell Culture and Compound Treatment:
-
Culture a relevant cell line (e.g., one known to express the putative target of (3-(Methylthio)pyrazin-2-yl)methanamine) to approximately 80-90% confluency.
-
Treat the cells with varying concentrations of the compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C to allow for cellular uptake and target binding.[9]
-
-
Heat Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes.[10] This step is critical for inducing thermal denaturation.
-
Immediately after heating, cool the samples on ice for at least 3 minutes to halt denaturation.[10]
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells to release intracellular proteins. Common methods include repeated freeze-thaw cycles or the addition of a mild lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.[2][9] This step pellets the heat-induced aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Detection and Data Analysis:
-
Normalize the total protein concentration of all supernatant samples using a protein quantification assay (e.g., BCA).
-
Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting with a validated antibody.[10] Alternatively, for a proteome-wide view, mass spectrometry (MS-CETSA or Thermal Proteome Profiling) can be employed.[6][11][12]
-
Melt Curve Analysis: Quantify the band intensities from the Western blot at each temperature. Plot the percentage of soluble protein relative to the lowest temperature against the temperature. A rightward shift in the curve for compound-treated samples compared to the vehicle control indicates protein stabilization. The temperature at which 50% of the protein is denatured is the Tagg.[7]
-
Isothermal Dose-Response (ITDR) Analysis: To determine potency, treat cells with a range of compound concentrations and heat all samples at a single, optimized temperature (a temperature where significant, but not complete, denaturation occurs in the vehicle control). Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and calculate the EC50 for target engagement.[13][14][15]
-
CETSA Variants: Expanding the Scope
The core CETSA methodology has been adapted to enhance throughput and expand its applications:
-
Mass Spectrometry-based CETSA (MS-CETSA/TPP): Instead of a Western blot, mass spectrometry is used to quantify thousands of proteins simultaneously.[16] This proteome-wide approach is exceptionally powerful for identifying off-targets, understanding downstream pathway effects, and deconvoluting the mechanism of action for hits from phenotypic screens.[6][17][18]
-
High-Throughput CETSA (HT-CETSA): To accommodate the needs of screening and lead optimization, the Western blot readout has been replaced with higher-throughput methods like bead-based immunoassays (e.g., AlphaScreen) or reporter-based systems (e.g., Split-Luciferase).[5][19][20]
A Comparative Landscape of Target Engagement Assays
While CETSA offers the unique advantage of measuring target binding in a physiological context, other techniques provide complementary information. The choice of assay depends on the specific research question, the stage of drug development, and the nature of the target protein.
Alternative Methodologies
-
Drug Affinity Responsive Target Stability (DARTS): Like CETSA, DARTS is a label-free technique that measures ligand-induced protein stabilization. However, instead of heat, DARTS uses proteases. Ligand binding can alter a protein's conformation, protecting it from proteolytic degradation.[21] While useful, DARTS is typically performed on cell lysates, which does not fully recapitulate the intact cellular environment.[21]
-
Surface Plasmon Resonance (SPR): SPR is a highly sensitive, real-time, label-free biophysical technique that measures the binding kinetics (kon and koff) and affinity (KD) of interactions.[22] It is an in vitro method that requires immobilizing a purified target protein on a sensor chip.[23][24] This makes it ideal for screening compound libraries and performing detailed kinetic analysis but removes the cellular context, ignoring factors like cell permeability and intracellular target availability.[19]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, ITC directly quantifies the heat released or absorbed during a binding event in solution.[22][25] It is an in vitro, label-free assay that provides a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy) using purified components. Its primary limitation is the relatively large amount of sample required and lower throughput.[23]
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is a cell-based assay that measures target engagement in live cells.[26] It requires genetically engineering the target protein by fusing it to a luciferase enzyme. A fluorescently labeled tracer molecule that binds the target is competed off by the unlabeled compound of interest, leading to a change in the BRET signal. While powerful for live-cell quantification, it necessitates cellular engineering, which may not be feasible for all targets and is not suitable for endogenous proteins.[26][27]
Comparative Data Summary
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bioluminescence Resonance Energy Transfer (BRET) |
| Assay Context | Intact cells, tissues, or lysates[3][4] | Primarily cell lysates[21] | In vitro (purified proteins)[22] | In vitro (purified proteins)[22] | Live cells[26] |
| Physiological Relevance | High (measures engagement in native environment) | Moderate | Low (lacks cellular context) | Low (lacks cellular context) | High (live-cell measurement) |
| Labeling Requirement | Label-free for endogenous protein[6] | Label-free[21] | Label-free[24] | Label-free[23] | Requires genetic tagging of target and fluorescent tracer[27] |
| Information Obtained | Target engagement (Tagg shift), cellular potency (EC50), off-targets (MS-CETSA)[14][28] | Target engagement | Binding kinetics (kon, koff), affinity (KD)[22] | Binding affinity (KD), thermodynamics (ΔH, ΔS), stoichiometry[25] | Target occupancy, cellular potency (IC50) |
| Throughput | Low (Western Blot) to High (HT-CETSA)[12] | Low to Moderate | Moderate to High | Low | High |
| Key Advantage | Directly confirms target binding in an unmodified, physiological system.[29] | Label-free confirmation of binding without a thermal component. | Provides real-time kinetic data.[23] | Gold standard for thermodynamic characterization.[25] | Quantifies engagement in live cells in real-time. |
| Key Limitation | Not all proteins exhibit a thermal shift; antibody-dependent (WB).[6][21] | Requires careful protease optimization; performed in lysate.[21] | Requires purified, active protein; susceptible to surface artifacts. | Requires large amounts of pure protein; low throughput.[23] | Requires genetic modification of the target protein. |
Expert Recommendations: When to Choose CETSA
The strategic selection of a target engagement assay is crucial for a successful drug discovery campaign.
Choose CETSA when:
-
Confirming On-Target Effects: You have a compound, such as (3-(Methylthio)pyrazin-2-yl)methanamine, that shows activity in a cellular phenotypic assay and you need to confirm that this activity is a direct result of it binding to its intended target in a physiological context.[18]
-
Bridging the In Vitro-In Vivo Gap: There is a discrepancy between a compound's high potency in biochemical assays (like SPR or ITC) and its weaker activity in cell-based assays. CETSA can determine if this drop-off is due to poor cell permeability or rapid metabolism, as it directly measures engagement inside the cell.[1][19]
-
Investigating Off-Targets: Using the MS-CETSA/TPP format, you can perform an unbiased, proteome-wide screen to identify potential off-targets, which is critical for understanding a compound's selectivity profile and predicting potential toxicities.[12][27]
-
Translational Studies: CETSA is uniquely suited for use in complex biological matrices, including tissue biopsies and whole blood, making it an invaluable tool for preclinical and clinical studies to verify target engagement in animal models and patients.[2][4][29]
Caption: Decision guide for selecting a target engagement assay.
Conclusion
The Cellular Thermal Shift Assay has established itself as an indispensable tool in modern drug discovery, providing a direct and physiologically relevant method to confirm and quantify target engagement.[3][17] For a compound like (3-(Methylthio)pyrazin-2-yl)methanamine, applying CETSA provides unequivocal evidence that the molecule reaches and binds its target inside the cell, a critical step in validating its mechanism of action. While other techniques like SPR and ITC offer invaluable in vitro data on binding kinetics and thermodynamics, CETSA uniquely bridges the gap to the complex cellular environment. By integrating CETSA into the drug discovery workflow, researchers can build a more comprehensive understanding of their compounds, enabling more confident, data-driven decisions on the path toward developing novel therapeutics.
References
-
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (URL: [Link])
-
D'Arcy, S., & D'Arcy, B. (2020). CETSA in integrated proteomics studies of cellular processes. Current Opinion in Chemical Biology, 54, 54-62. (URL: [Link])
-
Martinez, N. C., et al. (2025). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. (URL: [Link])
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. (URL: [Link])
-
Wang, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(1), 123. (URL: [Link])
-
CETSA - Karolinska Institutet. (URL: [Link])
-
CETSA®: Measuring Target Engagement in Whole Blood - Pelago Bioscience. (URL: [Link])
-
Zhang, H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(11), e4042. (URL: [Link])
-
Zhang, T., et al. (2022). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 17(1), 79-90. (URL: [Link])
-
Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 908493. (URL: [Link])
-
D'Alessandro, A., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols. (URL: [Link])
-
Harper, M. T., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-10. (URL: [Link])
-
Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9. (URL: [Link])
-
Ishii, T., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports, 7(1), 13000. (URL: [Link])
-
Bai, F., et al. (2019). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Trends in Pharmacological Sciences, 40(8), 536-539. (URL: [Link])
-
A robust CETSA data analysis automation workflow for routine screening - Genedata. (URL: [Link])
-
Bullock, A. N., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1598-1606. (URL: [Link])
-
Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9. (URL: [Link])
-
Henderson, M. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 85-93. (URL: [Link])
-
Thomas, D. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. (URL: [Link])
-
Nordlund, P., et al. (2018). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters, 9(11), 1082-1084. (URL: [Link])
-
Axtman, A. D., et al. (2026). Advances in BRET probes for intracellular target engagement studies. Nature Chemical Biology. (URL: [Link])
-
SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques - Nicoya Lifesciences. (URL: [Link])
-
Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018). (URL: [Link])
-
ChemHelp ASAP. (2023). measuring drug-target binding with SPR & ITC binding assays. YouTube. (URL: [Link])
-
Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. CETSA [cetsa.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CETSA in integrated proteomics studies of cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. tandfonline.com [tandfonline.com]
- 15. news-medical.net [news-medical.net]
- 16. Frontiers | Current Advances in CETSA [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 22. youtube.com [youtube.com]
- 23. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 24. xantec.com [xantec.com]
- 25. nicoyalife.com [nicoyalife.com]
- 26. Advances in BRET probes for intracellular target engagement studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pelagobio.com [pelagobio.com]
A Comparative Guide to the Structure-Activity Relationship of (3-(Methylthio)pyrazin-2-yl)methanamine and its Analogues as Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of (3-(Methylthio)pyrazin-2-yl)methanamine and its analogues, with a specific focus on their promising role as kinase inhibitors for cancer therapy. While initial explorations may have suggested other potential targets, a significant body of evidence points towards their efficacy in inhibiting key kinases involved in oncogenic signaling pathways, such as Fibroblast Growth Factor Receptors (FGFR), Mesenchymal-Epithelial Transition factor (c-Met), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] This guide will delve into the nuanced molecular interactions that govern their inhibitory activity, supported by experimental data and detailed protocols.
The Pyrazine Core: A Versatile Scaffold in Drug Discovery
The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, serves as a versatile foundation for the design of bioactive molecules.[4] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for developing targeted therapies. The diverse pharmacological effects of pyrazine derivatives are well-documented, ranging from anticancer and antimicrobial to anti-inflammatory and antitubercular activities.[4] This guide will focus on the burgeoning field of pyrazine-based kinase inhibitors, a class of drugs that has shown significant promise in precision oncology.
Targeting Oncogenic Kinases: The Mechanism of Action
Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes, including growth, proliferation, differentiation, and survival.[5] Dysregulation of kinase activity is a common driver of cancer.[5] Pyrazine derivatives have been shown to act as inhibitors of several key oncogenic kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth, angiogenesis, and metastasis.[6]
-
c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell invasion, metastasis, and resistance to therapy.[7]
-
VEGFR-2: This receptor is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[8]
By competitively binding to the ATP-binding pocket of these kinases, pyrazine-based inhibitors can block their downstream signaling pathways, thereby inhibiting cancer cell proliferation and survival.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of pyrazine-based kinase inhibitors are highly dependent on the nature and position of substituents on the pyrazine core and its appended functionalities. The following sections dissect the key structural features that influence their biological activity, supported by comparative data from published studies.
The Importance of the Pyrazine Core and its Substituents
The pyrazine ring itself serves as a crucial anchor within the kinase ATP-binding pocket. Modifications to this core can significantly impact activity. For instance, the introduction of specific substituents can enhance binding affinity and selectivity.
The Role of the Aminomethyl Side Chain
The (3-(Methylthio)pyrazin-2-yl)methanamine scaffold features a flexible aminomethyl side chain. The nature of the amine and the groups attached to it are critical for interacting with specific residues in the kinase active site.
Comparative Analysis of Analogue Potency
To illustrate the structure-activity relationships, the following table summarizes the in vitro inhibitory activities of a series of pyrazine derivatives against various cancer cell lines and kinases.
| Compound ID | Core Scaffold | R1 Group | R2 Group | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |
| 18i | 3-Amino-pyrazine-2-carboxamide | -CH3 | -N(CH3)SO2CH3 | FGFR1-4 | NCI-H520 | 26.69 | [6] |
| SNU-16 | 1.88 | [6] | |||||
| KMS-11 | 3.02 | [6] | |||||
| SW-780 | 2.34 | [6] | |||||
| MDA-MB-453 | 12.58 | [6] | |||||
| 18d | 3-Amino-pyrazine-2-carboxamide | -CH3 | -CH2-morpholine | FGFR2, FGFR3 | - | 0.600 (FGFR2), 0.480 (FGFR3) | [6] |
| 18g | 3-Amino-pyrazine-2-carboxamide | -CH3 | -CH2-pyrrole | FGFR1-4 | - | 0.380 (FGFR2) | [6] |
| Compound 10 | (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate | -Cl | -Cl | SHP2 (inferred) | A549 | ~25-38% inhibition at 0.01µM | [5] |
| T01 (designed) | Triazolopyrazine | - | - | VEGFR-2 | MCF-7 | Predicted -10 kcal/mol binding affinity | [9] |
Key SAR Insights:
-
Impact of the Carboxamide Moiety: The 3-amino-pyrazine-2-carboxamide scaffold appears to be a promising starting point for FGFR inhibitors.[6]
-
Influence of the N-substituent: As seen in compounds 18d , 18g , and 18i , modifications to the substituent on the carboxamide nitrogen significantly alter the potency and selectivity profile against different FGFR isoforms and cancer cell lines. The methyl-thiomorpholine 1,1-dioxide group in 18i confers potent pan-FGFR inhibitory activity.[6]
-
Fused Ring Systems: The triazolopyrazine core in the designed compound T01 is predicted to have a strong binding affinity for VEGFR-2, highlighting the potential of fused heterocyclic systems.[9]
-
Prolinamide Linkers: Compound 10 , featuring a prolylprolinate linker, demonstrates the potential for exploring different linker strategies to target other members of the kinome, such as SHP2.[5]
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key in vitro assays used to characterize the activity of pyrazine-based kinase inhibitors.
Kinase Inhibition Assay (Example: FGFR)
This protocol outlines a typical in vitro kinase assay to determine the IC50 values of test compounds.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, add the test compound, recombinant FGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based assays.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (Example: MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of the compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for an MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a predetermined time (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The (3-(Methylthio)pyrazin-2-yl)methanamine scaffold and its analogues represent a promising class of kinase inhibitors with significant potential in oncology. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in determining their potency and selectivity. The versatility of the pyrazine core allows for extensive chemical exploration, offering opportunities to fine-tune their pharmacological profiles.
Future research in this area should focus on:
-
Expanding the Analogue Library: Synthesis of a wider range of analogues to further probe the SAR and identify compounds with improved potency and selectivity.
-
Target Deconvolution: For compounds with broad activity, identifying the specific kinase targets responsible for their anticancer effects.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic potential.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like properties.
By leveraging the insights from SAR studies and employing robust experimental methodologies, the development of novel and effective pyrazine-based kinase inhibitors for the treatment of cancer can be significantly advanced.
References
-
Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208–5216. [Link]
-
Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-cancer agents in medicinal chemistry, 25(3), 151–163. [Link]
-
Bentham Science Publishers. (2024, September 24). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science. Retrieved from [Link]
-
Soualmia, A., Belaidi, S., Ghalem, S., & Marref, F. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta chimica Slovenica, 68(4), 882–895. [Link]
-
Kallitsis, E., Liggri, P., & Papakyriakou, A. (2022). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Pharmaceuticals (Basel, Switzerland), 15(10), 1262. [Link]
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
- Al-Omair, M. A., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369.
- Bouamrane, S., et al. (2023). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers in Chemistry, 11, 1245678.
- Rahaman, S. A., Pasad, Y. R., Kumar, P., & Kumar, B. (2009). Synthesis and anti-histaminic activity of some novel pyrimidines. Saudi Pharmaceutical Journal, 17(3), 255–258.
- Procopiou, P. A., et al. (2012). Synthesis and pharmacological investigation of azaphthalazinone human histamine H(1) receptor antagonists. Bioorganic & Medicinal Chemistry, 20(20), 6056-6068.
- Zhang, Y., et al. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Computational and Structural Biotechnology Journal, 24, 134-146.
- Al-Warhi, T., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2325357.
- Buschauer, A., et al. (1989). [Synthesis and combined H1-/H2 antagonist activity of mepyramine, pheniramine and cyclizine derivatives with cyanoguanidine, urea and nitroethenediamine partial structures]. Archiv der Pharmazie, 322(4), 209-218.
- Bouamrane, S., et al. (2023). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers in Chemistry, 11, 1245678.
- Zhang, J., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 9(4), 372-377.
- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(23), 7859.
- Zhang, J., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org.
- Wang, T., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(10), 1126-1130.
- Łażewska, D., et al. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. Molecules, 28(10), 4199.
- Wang, Y., et al. (2021). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules, 26(16), 4945.
- Lee, K., et al. (2019). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry, 62(17), 7985-8001.
- Stark, H., et al. (2017).
- Yanagisawa, I., et al. (1998). Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]-3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria. Biochemical Pharmacology, 55(2), 151-157.
- Yanagisawa, I., et al. (1986). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Journal of Medicinal Chemistry, 29(10), 1685-1692.
- Asiri, A. M., et al. (2025). Synthesis, characterization, antibacterial, antioxidant, DNA binding and SAR study of a novel pyrazine moiety bearing 2-pyrazoline derivatives. Journal of Molecular Structure, 1315, 138245.
- Setyowati, W. A. E., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
- Kumar, A., et al. (2020). Synthesis of Pyrazole Derivatives A Review. International Journal for Modern Trends in Science and Technology, 6(9), 114-120.
- El-Sayed, N. N. E., et al. (2018).
- Choudhary, R. (n.d.). Chapter 2. Anti-Gastric Drugs. Medicinal Chemistry-II.
- Kumar, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Kubas, H., et al. (2007). [Medicinal chemistry of histamine H2 receptor antagonists]. Pharmazie in unserer Zeit, 36(1), 34-41.
Sources
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
